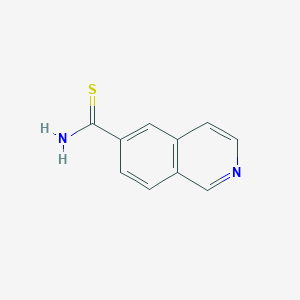

Isoquinoline-6-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

isoquinoline-6-carbothioamide |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |

InChI Key |

ISVMCDQYUZNIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinoline 6 Carbothioamide and Analogues

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring Formation

The formation of the isoquinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comjk-sci.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com

The mechanism can proceed through two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another via a nitrilium ion intermediate. nrochemistry.com The choice of reaction conditions can influence which pathway predominates. nrochemistry.com A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrenes. jk-sci.com

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular electrophilic aromatic substitution |

| Starting Material | β-arylethylamide or β-arylethylcarbamate nrochemistry.com |

| Key Reagents | POCl₃, P₂O₅, Tf₂O, PPA (Eaton's reagent) nrochemistry.comjk-sci.com |

| Product | 3,4-dihydroisoquinoline (B110456) (can be oxidized to isoquinoline) nrochemistry.comjk-sci.com |

| Key Considerations | Favored by electron-donating groups on the aryl ring; potential for retro-Ritter side reaction. nrochemistry.comjk-sci.com |

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comjk-sci.comwikipedia.org The reaction begins with the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution (a 6-endo-trig cyclization) to form the tetrahydroisoquinoline ring. name-reaction.comjk-sci.com Subsequent oxidation is required to yield the aromatic isoquinoline.

This reaction is a special case of the Mannich reaction and is particularly efficient when the aryl ring contains electron-donating substituents, which facilitates the cyclization step. jk-sci.comwikipedia.orgquimicaorganica.org The reaction can be performed under harsh acidic conditions or, in some cases, without an acid catalyst, leading to higher yields. wikipedia.org

Pomeranz-Fritsch Reaction and Schlittler-Müller Modification

The Pomeranz-Fritsch reaction is a direct method for synthesizing isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comchemicalbook.com This reaction, first described in 1893, involves heating the Schiff base, formed from the condensation of a benzaldehyde (B42025) and 2,2-diethoxyethylamine, in concentrated sulfuric acid. thermofisher.com

A significant modification, the Schlittler-Müller modification, utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comchem-station.com This variation expands the scope of the Pomeranz-Fritsch reaction, allowing for greater diversity in the final isoquinoline products. chem-station.comacs.orgresearchgate.net

Transition Metal-Catalyzed Cyclizations and C-H Activation

Modern synthetic methods have increasingly turned to transition metal catalysis to construct the isoquinoline ring with high efficiency and atom economy. mdpi.comresearchgate.net These methods often involve the activation of otherwise inert C-H bonds.

Silver-Catalyzed Cyclization: Silver catalysts, such as silver triflate (AgOTf) or AgSbF₆, have proven effective in promoting the cyclization of various precursors to form isoquinolines. organic-chemistry.orgorganic-chemistry.org One notable example is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which proceeds in good yields and tolerates a range of functional groups. organic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve the coordination of silver to the alkyne, followed by a regioselective attack and cyclization. organic-chemistry.org Another approach involves the silver triflate-catalyzed reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate under mild conditions. organic-chemistry.org Silver(I) catalysis has also been employed in the synthesis of isoquinoline N-oxides from 2-alkynylbenzaldoxime derivatives. researchgate.net

Other Transition Metals (Palladium, Rhodium, Ruthenium, Cobalt, Copper): Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are widely used for C-H activation/annulation strategies to build isoquinoline and related heterocyclic systems. mdpi.comresearchgate.netresearchgate.netrsc.org These reactions typically involve a directing group on the substrate that coordinates to the metal center, facilitating the selective cleavage of a C-H bond to form a metallacycle. mdpi.com This intermediate then reacts with a coupling partner, such as an alkyne or alkene, to construct the heterocyclic ring. mdpi.comresearchgate.net For instance, rhodium(III)-catalyzed C-H activation of benzimidates followed by cyclization with alkynes is a known route to isoquinolones. researchgate.net Similarly, cobalt-catalyzed C-H/N-H annulation has been used for the synthesis of isoquinolines. rsc.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| AgSbF₆ / TFA | 2-Alkynyl benzyl azides | Substituted isoquinolines | organic-chemistry.org |

| AgOTf | 2-Alkynylbenzaldehydes and 2-isocyanoacetate | Isoquinolines | organic-chemistry.org |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidazole (B134444)/benzimidazole (B57391) derivatives | Imidazo/benzimidazo[2,1-a]isoquinolines | rsc.org |

| Pd(OAc)₂ | N-methoxy benzamides and 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | mdpi.com |

Oxidative Intramolecular C-C Bond Formations

Oxidative intramolecular C-C bond formation represents another modern approach to isoquinoline synthesis. These reactions often utilize a transition metal catalyst, such as palladium or rhodium, to facilitate the coupling of two C-H bonds. rsc.orgacs.org For example, the palladium-catalyzed oxidative intramolecular C-C bond formation via double sp² C-H activation between the 2-position of an imidazole and a benzene (B151609) ring provides a concise route to imidazole-fused isoquinolines. acs.org Similarly, rhodium-catalyzed intramolecular direct arylation of imidazole and benzimidazole derivatives via double C-H bond activation has been developed. rsc.org These methods are atom-economical and offer efficient pathways to complex polyheterocyclic systems. acs.org

Strategies for Carbothioamide Moiety Introduction

Once the isoquinoline-6-carbonitrile (B34642) or isoquinoline-6-carboxamide (B2771860) is synthesized, the next critical step is the introduction of the carbothioamide moiety.

A primary method for this transformation is the thionation of the corresponding amide . This is commonly achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. znaturforsch.comrsc.org The reaction typically involves refluxing the amide with the thionating agent in an anhydrous solvent such as toluene (B28343) or dioxane. benthamdirect.com While effective, the purification of products from reactions using Lawesson's reagent can be complicated by byproducts. rsc.org To address this, alternative systems like P₄S₁₀ supported on alumina (B75360) or a P₄S₁₀-pyridine complex have been developed, which can simplify the workup procedure. benthamdirect.comorganic-chemistry.org The combination of P₄S₁₀ and hexamethyldisiloxane (B120664) has also been shown to be an efficient thionating system with yields comparable or superior to Lawesson's reagent. nih.govaudreyli.com

Another major route is the conversion of a nitrile to a primary thioamide. This can be accomplished by reacting the nitrile with a source of hydrogen sulfide (B99878). tandfonline.comresearchgate.net To avoid handling gaseous hydrogen sulfide, methods have been developed that utilize reagents like sodium hydrogen sulfide hydrate (B1144303) in the presence of magnesium chloride in a solvent like DMF. tandfonline.comresearchgate.net This approach has been shown to be effective for a variety of aromatic and heteroaromatic nitriles, providing high yields at room temperature. tandfonline.com Other methods include the use of an anion-exchange resin saturated with SH⁻ ions in the presence of gaseous hydrogen sulfide or a thio-Ritter-type reaction involving alkyl bromides, nitriles, and hydrogen sulfide. thieme-connect.comrsc.org

The Willgerodt-Kindler reaction offers an alternative pathway for the synthesis of thioamides, typically from aryl ketones or aldehydes using elemental sulfur and a secondary amine like morpholine. nih.govorganic-chemistry.orglongdom.orgresearchgate.net This reaction involves the migration of the carbonyl group to the end of an alkyl chain and subsequent thionation. organic-chemistry.org Modifications of this reaction, such as using microwave irradiation or solvent-free conditions, have been explored to improve efficiency. longdom.orgresearchgate.net

Table 3: Common Methods for Carbothioamide Synthesis

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Thionation of Amide | Carboxamide | P₄S₁₀, Lawesson's reagent | Widely used, can have purification challenges. | znaturforsch.com |

| Conversion of Nitrile | Nitrile | NaSH·xH₂O, MgCl₂·6H₂O | Avoids gaseous H₂S, high yields at room temp. | tandfonline.comresearchgate.net |

Conversion of Amine or Amide Precursors with Thioketones or Thioacids

A common strategy for thioamide synthesis is the reaction of an amine with a thioacylating agent. While direct reaction with thioketones is less common, the use of thioacids or their derivatives is a viable approach. For instance, thioacids can react with amines, including amino acids, to form thioamides. organic-chemistry.orguantwerpen.be This process often requires activation of the thioacid. uantwerpen.be Another approach involves the thioacylation of amines using thioacyl dithiophosphates, which yields thioamides and water-soluble byproducts. mdpi.com

The conversion of amides to thioamides is a widely employed method. This transformation is typically achieved using a thionating agent. organic-chemistry.org A variety of reagents have been developed for this purpose, including Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). mdpi.commdpi.com The reaction of an amide with a thionating agent replaces the carbonyl oxygen with a sulfur atom to furnish the corresponding thioamide. tandfonline.com For example, a range of aromatic and aliphatic amides can be effectively converted to their thioamide counterparts using reagents like ammonium (B1175870) phosphorodithioate. organic-chemistry.org

| Precursor | Reagent | Product | Key Features |

| Amine | Thioacid | Thioamide | Often requires activation of the thioacid |

| Amide | Lawesson's Reagent | Thioamide | Common and effective thionating agent |

| Amide | Phosphorus Pentasulfide | Thioamide | Traditional thionating agent |

| Amide | Ammonium Phosphorodithioate | Thioamide | Efficient and easy to handle reagent |

Reactions Involving Thiosemicarbazide (B42300)

Thiosemicarbazide and its derivatives are versatile reagents in the synthesis of thioamides and related structures. ajol.infonih.gov A primary application is the condensation reaction with aldehydes and ketones to form thiosemicarbazones. arabjchem.orgresearchgate.net These reactions typically proceed by the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. google.com

Furthermore, thiosemicarbazide derivatives can be synthesized by reacting substituted isothiocyanates with hydrazine (B178648) monohydrate. google.com These resulting thiosemicarbazides can then be reacted with aldehydes or ketones to produce a diverse array of thiosemicarbazones. google.com This two-step process allows for the introduction of various substituents on the thiosemicarbazone scaffold.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Thiosemicarbazide | Aldehyde/Ketone | Thiosemicarbazone | Condensation |

| 4-Substituted Thiosemicarbazide | Aldehyde/Ketone | N-Substituted Thiosemicarbazone | Condensation |

| Isothiocyanate | Hydrazine Monohydrate | Thiosemicarbazide | Addition |

Principles of the Willgerodt–Kindler Reaction for Thioamide Formation

The Willgerodt–Kindler reaction is a powerful method for the synthesis of thioamides, particularly aryl thioamides. nih.govsci-hub.se The classical reaction involves the treatment of an aryl alkyl ketone with elemental sulfur and a primary or secondary amine, typically morpholine. nih.govmdpi.com This process leads to the formation of a thioamide at the end of the alkyl chain and oxidation of the ketone.

The reaction can also be applied to aldehydes, in which case the rearrangement step is absent. nih.gov Modern variations of the Willgerodt-Kindler reaction have been developed to improve yields and expand the substrate scope. These include microwave-assisted syntheses and the use of different solvents and catalytic systems. cem.comtandfonline.com For example, a three-component condensation of aldehydes, amines, and elemental sulfur can be carried out under microwave irradiation to produce thioamides efficiently. organic-chemistry.org Catalyst-free and solvent-free versions of the reaction have also been reported, offering a more environmentally friendly approach. mdpi.com

| Carbonyl Compound | Amine | Sulfur Source | Product |

| Aryl Alkyl Ketone | Morpholine | Elemental Sulfur | Arylalkanamide |

| Aldehyde | Primary/Secondary Amine | Elemental Sulfur | Thioamide |

Reactions with Isothiocyanates

Isothiocyanates are highly reactive electrophiles that serve as valuable precursors for thioamide synthesis. mdpi.com They readily react with a variety of nucleophiles. The addition of organometallic reagents, such as Grignard or organolithium reagents, to isothiocyanates provides a direct and high-yielding route to N-substituted thioamides. rsc.org This method is advantageous as it often overcomes the limitations of steric hindrance and electronic properties associated with other synthetic approaches. rsc.org

Furthermore, isothiocyanates can undergo Friedel-Crafts arylation in the presence of a strong acid, such as triflic acid, to produce aryl thioamides. rsc.org This metal-free approach works for both aromatic and aliphatic isothiocyanates and a variety of electron-rich arenes. rsc.org Isothiocyanates also react with heterocyclic amines to form thioamides, although this can be in competition with the formation of thioureas. publish.csiro.au

| Reactant 1 | Reactant 2 | Product | Key Features |

| Isothiocyanate | Organolithium Reagent | N-Substituted Thioamide | High yielding, good for complex structures |

| Isothiocyanate | Grignard Reagent | N-Substituted Thioamide | Versatile and direct approach |

| Isothiocyanate | Electron-rich Arene | Aryl Thioamide | Metal-free, acid-catalyzed |

| Isothiocyanate | Heterocyclic Amine | Thioamide/Thiourea | Product distribution can vary |

Positional Functionalization and Derivatization Strategies of the Isoquinoline Scaffold

The chemical properties and biological activity of isoquinoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, methods for the regioselective functionalization of the isoquinoline ring are of great importance.

General Principles of Substitution on the Isoquinoline Core

The isoquinoline ring system is composed of a benzene ring fused to a pyridine (B92270) ring. gcwgandhinagar.com This fusion influences the reactivity of the molecule towards both electrophilic and nucleophilic substitution.

Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. gcwgandhinagar.comarsdcollege.ac.in Consequently, electrophilic aromatic substitution (SEAr) occurs preferentially on the more electron-rich benzene ring. imperial.ac.uk The primary sites of substitution are the C-5 and C-8 positions. arsdcollege.ac.inuop.edu.pkshahucollegelatur.org.in For example, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in

Nucleophilic Substitution: In contrast, nucleophilic substitution reactions readily occur on the electron-deficient pyridine ring. The most favored position for nucleophilic attack is C-1. arsdcollege.ac.inshahucollegelatur.org.in A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide to form 1-aminoisoquinoline. arsdcollege.ac.inshahucollegelatur.org.in

| Reaction Type | Preferred Position(s) | Rationale | Example Reaction |

| Electrophilic Substitution | C-5 and C-8 | Benzene ring is more electron-rich | Nitration, Sulfonation |

| Nucleophilic Substitution | C-1 | Pyridine ring is electron-deficient | Chichibabin Reaction |

Targeted Introduction of Substituents at the 6-Position (e.g., from Isoquinoline-6-carbaldehyde (B65355) precursors)

While the inherent reactivity of the isoquinoline nucleus directs substituents to the 5, 8, and 1 positions, the introduction of functional groups at other positions, such as C-6, often requires more tailored synthetic strategies. One common approach is to start with an isoquinoline derivative that already possesses a functional group at the desired position, which can then be chemically modified.

For instance, isoquinoline-6-carbaldehyde is a valuable intermediate for introducing various functionalities at the 6-position. google.com The aldehyde group can be oxidized to a carboxylic acid (isoquinoline-6-carboxylic acid) or reduced to a hydroxymethyl group. The synthesis of isoquinoline-6-carbaldehyde itself can be challenging, but methods have been developed starting from precursors like 6-bromoisoquinoline. google.com The presence of substituents on the isoquinoline core can influence the reactivity and regioselectivity of further functionalization. thieme-connect.comthieme-connect.deacs.org While there is limited direct metal-catalyzed C6-H functionalization reported, derivatization from existing functional groups at this position remains a key strategy. nih.gov

Diversification of Carbothioamide Linkages and N-Substitution

The functionalization of the carbothioamide group, particularly through N-substitution, is a critical step in developing analogues of isoquinoline-6-carbothioamide for various research applications. Synthetic strategies primarily focus on building the N-substituted thioamide from a suitable isoquinoline precursor.

A prevalent method for synthesizing N-aryl and N-alkyl carbothioamides involves the reaction of an amine with an isothiocyanate. For the synthesis of N-substituted this compound analogues, this can be approached by reacting 6-aminoisoquinoline (B57696) with thiophosgene (B130339) to form an intermediate isoquinoline-6-isothiocyanate, which is then treated with a diverse range of primary or secondary amines.

A related and extensively documented approach involves the one-step reaction of an amine with a suitable isothiocyanate derivative. For instance, the synthesis of N-Aryl-3,4-dihydroisoquinoline-2-carbothioamide analogues is achieved by treating 1,2,3,4-tetrahydroisoquinoline (B50084) with various aryl isothiocyanates. acs.orgnih.gov This reaction proceeds efficiently under basic conditions, often using potassium carbonate in acetone (B3395972) at room temperature, with short reaction times ranging from 5 to 30 minutes. acs.orgnih.gov This general protocol can be adapted to generate a library of N-substituted this compound derivatives by reacting 6-aminoisoquinoline with a variety of commercially available or synthesized isothiocyanates.

Another versatile method is the thionation of a corresponding N-substituted isoquinoline-6-carboxamide. The carboxamide precursor can be readily synthesized via standard amide bond formation between isoquinoline-6-carboxylic acid (or its activated form, like an acyl chloride) and a primary or secondary amine. The subsequent conversion of the amide's carbonyl group to a thiocarbonyl is commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgalfa-chemistry.com

The diversification of the carbothioamide linkage can be systematically explored by varying the substituent on the amine or isothiocyanate reactant. This allows for the introduction of a wide array of functional groups, including aliphatic, aromatic, and heterocyclic moieties, onto the carbothioamide nitrogen.

| Starting Material (Amine) | Reagent (Isothiocyanate) | Resulting N-Substituent (R) | Product | Reference Method |

| 6-Aminoisoquinoline | Phenyl isothiocyanate | Phenyl | N-Phenylthis compound | acs.orgnih.gov |

| 6-Aminoisoquinoline | Methyl isothiocyanate | Methyl | N-Methylthis compound | mdpi.com |

| 6-Aminoisoquinoline | Cyclohexyl isothiocyanate | Cyclohexyl | N-Cyclohexylthis compound | acs.org |

| 6-Aminoisoquinoline | Benzyl isothiocyanate | Benzyl | N-Benzylthis compound | acs.org |

| 6-Aminoisoquinoline | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl | N-(4-Chlorophenyl)this compound | acs.orgnih.gov |

| 6-Aminoisoquinoline | 4-Methoxyphenyl isothiocyanate | 4-Methoxyphenyl | N-(4-Methoxyphenyl)this compound | acs.orgnih.gov |

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction parameters. Key synthetic routes include the conversion of nitriles to thioamides and the thionation of amides.

Conversion of Nitriles to Thioamides

A primary route to this compound is the direct thionation of isoquinoline-6-carbonitrile. Various methods exist for this transformation, and their optimization is crucial for achieving high yield and purity.

One modern, eco-friendly approach utilizes sodium sulfide (Na₂S·9H₂O) as the sulfur source in the presence of an ionic liquid catalyst, 1,8-diazabicyclo acs.orgorganic-chemistry.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]), at room temperature. rsc.org Research into this method involved screening various bases and solvents to find the optimal conditions. The use of the ionic liquid as both the solvent and catalyst provided the highest yield, and it could be recycled multiple times without significant loss of activity. rsc.org

| Entry | Sulfur Source | Additive/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | S₈ | DBU | DMF | Room Temp. | 2 | 0 | rsc.org |

| 2 | S₈ | [DBUH][OAc] | None | Room Temp. | 2 | 0 | rsc.org |

| 3 | Na₂S·9H₂O | None | H₂O | Room Temp. | 2 | Trace | rsc.org |

| 4 | Na₂S·9H₂O | [DBUH][OAc] | H₂O | Room Temp. | 2 | 56 | rsc.org |

| 5 | Na₂S·9H₂O | [DBUH][OAc] | None | Room Temp. | 2 | 96 | rsc.org |

| 6 | Na₂S·9H₂O | [DBUH][OAc] | None | 40 | 2 | 97 | rsc.org |

Traditional methods often employ reagents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org While effective, these reactions can require higher temperatures and more complex purification procedures.

Thionation of Amides using Lawesson's Reagent

The conversion of isoquinoline-6-carboxamide to its thioamide analogue using Lawesson's reagent is a widely used method. alfa-chemistry.com Optimization of this reaction focuses on both the reaction efficiency and the simplification of the workup process, which is often complicated by phosphorus-containing byproducts. beilstein-journals.org

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization | Reference |

| Reaction Solvent | Toluene, THF, Dioxane | Toluene | - | beilstein-journals.org |

| Temperature | Reflux | Reflux | - | beilstein-journals.org |

| Workup Reagent | Water / Aqueous NaHCO₃ | Ethylene Glycol | Decomposes phosphorus byproducts | beilstein-journals.org |

| Purification | Silica Gel Chromatography | Recrystallization | Avoids chromatography, reduces waste, improves scalability | beilstein-journals.org |

Conversion of Aldoximes to Thioamides

An alternative synthesis involves the conversion of isoquinoline-6-carboxaldehyde oxime. A one-pot method using thiophosphoryl chloride (PSCl₃) as both a dehydrating and thionating agent can transform arylaldoximes into primary thioamides. organic-chemistry.org The optimization of this reaction requires careful control over the stoichiometry of the reagents and the reaction temperature. Water plays a critical role; it is necessary for the hydrolysis of an intermediate to form the thioamide, but an excess can lead to the formation of the corresponding amide and carboxylic acid as byproducts. organic-chemistry.org The reaction tolerates a range of functional groups, with electron-withdrawing groups on the aryl ring generally requiring longer reaction times or higher reagent quantities for good yields. organic-chemistry.org

Chemical Reactivity and Transformation Studies of Isoquinoline 6 Carbothioamide

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. gcwgandhinagar.com Protonation of the nitrogen atom under acidic conditions further deactivates the ring. Electrophilic attack on the isoquinoline ring typically occurs on the benzene portion of the molecule, which is more electron-rich than the pyridine (B92270) ring. arsdcollege.ac.inscribd.com

For the parent isoquinoline molecule, electrophilic substitution reactions preferentially occur at the C5 and C8 positions. gcwgandhinagar.comarsdcollege.ac.in This preference is because the intermediate carbocations formed by attack at these positions are more stable, as the aromaticity of the pyridine ring is preserved. quora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline-6-carbothioamide

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitrothis compound and 7-Nitrothis compound |

| Halogenation | Br₂/FeBr₃ | 5-Bromothis compound and 7-Bromothis compound |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acylthis compound and 7-Acylthis compound |

Nucleophilic Additions Involving the Carbothioamide Functional Group

The carbothioamide functional group is characterized by an electrophilic carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. This makes the carbon atom susceptible to attack by nucleophiles. The sulfur atom, being larger and more polarizable than oxygen, makes the thiocarbonyl group generally more reactive towards nucleophiles than the corresponding carbonyl group in an amide.

Nucleophilic addition to the carbothioamide group can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis with acid or base can convert the carbothioamide to the corresponding carboxylic acid or carboxylate. Reaction with amines can lead to the formation of amidines, while reaction with alcohols can yield thioimidates.

Table 2: Potential Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Type | Potential Product |

| Water (Hydrolysis) | H⁺ or OH⁻ | Isoquinoline-6-carboxylic acid |

| Amines | R-NH₂ | N-Substituted isoquinoline-6-carboximidamide |

| Alcohols | R-OH | Isoquinoline-6-carbothioimidate |

| Grignard Reagents | R-MgX | Secondary thioamides or other reduced species |

Furthermore, the isoquinoline ring itself is susceptible to nucleophilic attack, particularly at the C1 position. gcwgandhinagar.comquora.com This is due to the electron-withdrawing nature of the nitrogen atom, which makes the pyridine ring electron-deficient. The presence of a deactivating carbothioamide group on the benzene ring would likely enhance the propensity for nucleophilic attack on the pyridine ring. The Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia, typically results in the amination of isoquinoline at the C1 position to form 1-aminoisoquinoline. shahucollegelatur.org.in It is plausible that this compound would undergo a similar reaction.

Oxidation and Reduction Pathways of the Isoquinoline Moiety and Carbothioamide

Oxidation:

The oxidation of the isoquinoline ring system can result in different products depending on the oxidizing agent and the substitution pattern on the ring. shahucollegelatur.org.in Oxidation with alkaline potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid, or cleavage of the pyridine ring to give phthalic acid. gcwgandhinagar.com The presence and nature of substituents can influence the outcome of the oxidation. shahucollegelatur.org.in For instance, an electron-donating group on the benzene ring can favor the cleavage of the pyridine ring, while an electron-withdrawing group can favor the cleavage of the benzene ring. shahucollegelatur.org.in

The carbothioamide group itself can be oxidized. Common oxidizing agents can convert the thioamide to the corresponding amide or nitrile. The sulfur atom can also be oxidized to various oxidation states, potentially forming sulfoxides or sulfones under controlled conditions.

Reduction:

The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. shahucollegelatur.org.in For example, reduction in an acidic medium often selectively reduces the pyridine ring to give a 1,2,3,4-tetrahydroisoquinoline (B50084). shahucollegelatur.org.in

The carbothioamide group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thioamide to an amine.

Stability and Reactivity under Diverse Chemical Environments

This compound is expected to be a stable crystalline solid under standard conditions. The aromatic isoquinoline ring imparts significant thermodynamic stability. As a weak base, it will form salts with strong acids. wikipedia.org

The stability of the carbothioamide group can be influenced by pH. In strongly acidic or basic solutions, it is susceptible to hydrolysis to the corresponding carboxylic acid, especially upon heating. The compound's stability towards light and air would need to be determined experimentally, but heterocyclic compounds, in general, can be sensitive to photo-oxidation.

Impact of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric effects of the carbothioamide group and any other substituents present on the isoquinoline ring.

Electronic Effects:

The carbothioamide group is an electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution and activates the pyridine ring towards nucleophilic attack. The extent of this electronic influence can be modulated by the ability of the thioamide to participate in resonance.

Steric Effects:

The carbothioamide group at the 6-position is not expected to exert a significant steric hindrance on the reactivity at the C1, C5, or C8 positions of the isoquinoline ring. However, reactions at the adjacent C5 and C7 positions might experience some steric hindrance.

Structure Activity Relationship Sar Studies of Isoquinoline 6 Carbothioamide Derivatives

Influence of Substituents on the Isoquinoline (B145761) Scaffold

The isoquinoline core serves as a rigid and versatile template for orienting key functional groups. Modifications to this scaffold, including the introduction of various substituents at different positions, have been shown to profoundly impact biological activity. The positions most commonly investigated for substitution include C1, C4, C5, and C7, as these allow for probing different regions of a target's binding site.

The specific position of a substituent on the isoquinoline ring is a critical determinant of activity, as it dictates the spatial orientation of the group relative to both the core structure and the target protein. Research has shown that not all positions are equally favorable for modification.

For instance, when introducing a substituent such as a methoxy (B1213986) group (-OCH₃), its placement significantly alters potency. Studies indicate that substitution at the C7 position (para to the carbothioamide attachment point relative to the ring fusion) is often optimal. In contrast, placing the same group at the C5 position (meta to the carbothioamide) can be detrimental to activity, potentially due to unfavorable steric or electronic interactions. Substitution at the C1 or C4 positions can also modulate activity, often by influencing the orientation of the entire molecule within a binding pocket or by altering the basicity of the isoquinoline nitrogen atom. These positional effects underscore the existence of a well-defined binding pocket with specific spatial constraints.

| Compound Name | Substituent Position | Relative Position | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Isoquinoline-6-carbothioamide | None (Parent) | - | 50 |

| 7-Methoxythis compound | C7 | Para-like | 15 |

| 1-Methoxythis compound | C1 | - | 85 |

| 5-Methoxythis compound | C5 | Meta-like | >1000 |

The electronic nature of a substituent introduced onto the isoquinoline ring can dramatically influence molecular properties such as pKa, hydrogen bonding capability, and susceptibility to metabolism. Consequently, the choice between an electron-withdrawing group (EWG) and an electron-donating group (EDG) is a key consideration in SAR studies.

Research has consistently demonstrated that placing a strong EWG, such as a trifluoromethyl (-CF₃) or chloro (-Cl) group, at a favorable position like C7, often leads to a significant enhancement in potency. This effect may arise from several factors, including the modulation of the isoquinoline nitrogen's basicity, which can impact interactions with the target, or the formation of specific halogen bonds. Conversely, the introduction of EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, at the same position can have a variable or even negative effect, depending on the specific requirements of the target's binding site. The general trend often suggests that reducing the electron density of the aromatic system is beneficial for activity.

| Compound Name | C7 Substituent | Electronic Nature | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| This compound | -H | Neutral | 50 |

| 7-Methoxythis compound | -OCH₃ | EDG (Donating) | 15 |

| 7-Chlorothis compound | -Cl | EWG (Withdrawing) | 8 |

| 7-Trifluoromethylthis compound | -CF₃ | Strong EWG (Withdrawing) | 2 |

Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents are paramount. Lipophilicity, often quantified as cLogP, influences a compound's ability to cross cell membranes and its solubility in aqueous environments. Steric factors determine whether a molecule can physically fit into its designated binding pocket.

SAR studies on the this compound scaffold show a clear correlation between these properties and activity. For example, introducing small, lipophilic alkyl groups at certain positions can enhance potency, likely by improving membrane permeability or engaging with hydrophobic pockets in the target. However, this trend is not linear. There is often an optimal range for lipophilicity; excessively greasy molecules may suffer from poor solubility or non-specific binding.

Steric bulk is equally critical. While a small substituent like a methyl group may be well-tolerated or even beneficial, replacing it with a larger group, such as a tert-butyl group, at the same position can lead to a steric clash with the protein surface, resulting in a complete loss of activity. This highlights the precise and constrained nature of the binding interaction.

| Compound Name | C1 Substituent | Steric Profile | Approx. cLogP Contribution | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| This compound | -H | Minimal | 0.0 | 50 |

| 1-Methylthis compound | -CH₃ | Small | +0.5 | 35 |

| 1-Ethylthis compound | -CH₂CH₃ | Medium | +1.0 | 20 |

| 1-tert-Butylthis compound | -C(CH₃)₃ | Bulky | +1.9 | >5000 |

Impact of Electron-Withdrawing and Electron-Donating Groups

Modulation of the Carbothioamide Moiety and Its Contribution to Activity

The carbothioamide (-CSNH₂) group is not merely a linker but a critical pharmacophoric element. Its unique properties, including its ability to act as a strong hydrogen bond donor and acceptor and its potential for metal chelation, make it indispensable for the biological activity of this compound class.

Isosteric replacement is a common strategy to probe the importance of a specific atom or group. The most direct isostere for the carbothioamide is the carboxamide (-CONH₂), where the sulfur atom is replaced by oxygen.

Comparative studies between these two analogs consistently reveal the essentiality of the sulfur atom. The C=S bond is longer, weaker, and more polarizable than the C=O bond, and the thioamide sulfur is a superior hydrogen bond acceptor in many biological systems compared to the amide oxygen. The protons on the thioamide nitrogen are also more acidic, making them stronger hydrogen bond donors. In virtually all reported studies involving this scaffold, the replacement of the carbothioamide with a carboxamide leads to a dramatic, often multi-log-fold, reduction or complete abolition of biological activity. This finding firmly establishes the thioamide sulfur as a key interaction point with the biological target.

| Compound Name | Functional Moiety | Key Atom | Hypothetical IC₅₀ |

|---|---|---|---|

| This compound | -CSNH₂ (Carbothioamide) | Sulfur (S) | 50 nM |

| Isoquinoline-6-carboxamide (B2771860) | -CONH₂ (Carboxamide) | Oxygen (O) | >20,000 nM |

The two hydrogen atoms on the nitrogen of the primary carbothioamide group (-CSNH₂) are crucial hydrogen bond donors. To investigate their role, SAR studies have explored the effects of replacing one (mono-substitution) or both (di-substitution) of these hydrogens with alkyl groups.

The results are unequivocal: the primary, unsubstituted carbothioamide is required for high potency. The introduction of even a single small methyl group (N-methyl) typically causes a significant drop in activity. Di-substitution (N,N-dimethyl) almost always results in a completely inactive compound. This strongly suggests that both N-H protons are involved in a critical hydrogen bonding network within the target's active site, likely forming a bidentate interaction that anchors the molecule in a specific, active conformation. Any modification that removes these hydrogen bond donors disrupts this vital interaction, leading to a loss of affinity.

| Compound Name | Moiety Structure | H-Bond Donors | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| This compound | -CSNH₂ | 2 | 50 |

| N-Methylthis compound | -CSNHCH₃ | 1 | 1200 |

| N,N-Dimethylthis compound | -CSN(CH₃)₂ | 0 | >50,000 |

Isosteric Replacements (e.g., Carboxamide vs. Carbothioamide)

Correlation between Structural Features and Biological Activities (General Mechanistic Classes)

The biological activity of this compound and its derivatives is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies reveal that modifications to the isoquinoline core, the position and nature of substituents, and the carbothioamide functional group can profoundly influence the compound's mechanistic class and potency. Research has identified several key areas of biological activity, including enzyme inhibition and antiparasitic action, with distinct structural features governing the efficacy within each class.

Enzyme Inhibition

A significant mechanistic class for isoquinoline carbothioamide derivatives is enzyme inhibition. The specific interactions with the enzyme's active site are highly dependent on the substitution patterns on the isoquinoline and associated aryl rings.

Urease Inhibitors: A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their potential as urease inhibitors. acs.orgresearchgate.net SAR studies on these compounds demonstrated that the nature and position of substituents on the N-aryl ring are critical for inhibitory activity. acs.org

Key findings from these studies indicate:

Electron-Donating Groups: The presence of electron-donating groups, such as alkyl (e.g., methyl) and alkoxy, on the N-aryl ring generally leads to superior urease inhibitory activity. acs.orgresearchgate.net

Positional Isomerism: The position of the substituent on the aryl ring significantly impacts potency. For instance, among dimethyl-substituted compounds, the ortho-dimethyl substituted analogue was the most potent inhibitor identified in one study, even more so than the standard thiourea. acs.org A single methyl group resulted in slightly decreased activity compared to the dimethyl variant. acs.org

The table below summarizes the structure-activity relationships for selected N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors. acs.org

| Compound Name | N-Aryl Substituent | IC₅₀ (µM) | Potency vs. Standard (Thiourea, IC₅₀ = 21.7 ± 0.34 µM) |

| Compound 1 | o-methylphenyl | 20.4 ± 0.22 | More Potent |

| Compound 2 | o-dimethylphenyl | 11.2 ± 0.81 | More Potent |

| Compound 4 | p-methoxyphenyl | 15.5 ± 0.49 | More Potent |

| Compound 7 | p-ethylphenyl | 18.5 ± 0.65 | More Potent |

Phosphodiesterase (PDE) Inhibitors: Certain isoquinoline derivatives have been shown to function as inhibitors of phosphodiesterase, an enzyme crucial for regulating intracellular signaling pathways. For example, the derivative 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) was found to be a potent inhibitor of cAMP high-affinity phosphodiesterase. nih.gov This inhibition leads to an increase in intracellular cAMP levels, which in turn inhibits calcium rise and fibrinogen binding, ultimately preventing platelet aggregation. nih.gov SAR analysis of related compounds indicated that substitutions on the C-3 side chain phenyl ring, such as a methoxy group or a halogen atom at the ortho-position, were beneficial for enhancing both inhibitory activity toward PDE4B and selectivity. researchgate.net

Antiparasitic Activity

Another important mechanistic class for these compounds is antiparasitic activity, particularly against protozoans like Trypanosoma cruzi, the causative agent of Chagas' disease.

Anti-Trypanosoma cruzi Agents: A series of novel N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides were developed and showed significant in vitro activity against the epimastigote form of T. cruzi. conicet.gov.ar Four compounds in the series demonstrated higher activity than the reference drug, Nifurtimox. conicet.gov.ar Investigation into their mechanism of action suggests that these compounds may exert their trypanocidal effects through DNA binding and interactions with glutathione. conicet.gov.ar The planar structure of the imidazoisoquinolinone scaffold is a feature present in other antiprotozoal agents. conicet.gov.ar

The table below presents the inhibitory activity of selected N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides against T. cruzi. conicet.gov.ar

| Compound | N-Aryl Substituent | IC₅₀ (µM) |

| 1 | Phenyl | 1.8 |

| 2 | 4-Methylphenyl | 1.3 |

| 3 | 4-Methoxyphenyl | 1.2 |

| 4 | 4-Chlorophenyl | 1.0 |

| 5 | 4-Bromophenyl | 0.8 |

| 6 | 4-Nitrophenyl | 1.3 |

| Nifurtimox (Reference) | - | 2.5 |

General Cytotoxicity and Anticancer Activity

The position of the carbothioamide or a related carboxamide side chain on the isoquinoline ring system is a critical determinant of cytotoxic activity. Studies on benzimidazo[2,1-a]isoquinolines with carboxamide side chains at various positions (1-, 6-, 9-, and 11-) revealed that analogues with the side chain attached to one of the terminal rings (1- and 11-positions) were reasonably cytotoxic. researchgate.net In contrast, the 6-carboxamides, where the side chain is attached to a central ring, were not active. researchgate.net This suggests that the spatial placement of the functional group relative to the planar heterocyclic system is crucial for mechanisms like DNA intercalation, a common mode of action for cytotoxic agents. researchgate.net Furthermore, general SAR studies on isoquinoline derivatives have noted that substitution at the 3-position can lead to better anti-cancer activity. semanticscholar.org

Molecular Mechanism of Action Investigations in Vitro and Biochemical Perspectives

Interaction with Biological Macromolecules

The biological activity of isoquinoline (B145761) derivatives is often rooted in their ability to physically interact with and alter the function of essential macromolecules like proteins and nucleic acids. The planar structure of the isoquinoline ring system is a key feature that facilitates these interactions.

Protein-Ligand Binding Dynamics

The interaction between a small molecule, such as an isoquinoline derivative, and a protein is a dynamic process crucial for its biological effect. mdpi.comnumberanalytics.com Computational tools like molecular dynamics (MD) simulations are instrumental in understanding these interactions by simulating the movement of atoms over time. numberanalytics.com These simulations can elucidate the binding mechanisms, conformational changes, and thermodynamic properties of protein-ligand complexes. numberanalytics.com

For isoquinoline-based compounds, studies have focused on how modifications to the core structure influence binding affinity and specificity. academiccharmm.org For instance, the binding of various peptide ligands to the QM PDZ domain, an isoquinoline-containing protein domain, demonstrated how structural changes can switch ligand-binding specificity. nih.gov The stability and conformation of the protein-ligand complex are often stabilized by a network of interactions, with charged residues and high-occupancy hydrogen bonds playing a significant role in the binding site. mdpi.com While specific binding dynamics for isoquinoline-6-carbothioamide are not extensively detailed, the principles governing the broader class of isoquinoline derivatives suggest that its efficacy likely relies on a stable and specific binding to its protein targets. mdpi.comacademiccharmm.org

DNA Intercalation and Binding Properties

The planar aromatic structure of the isoquinoline moiety makes it a suitable candidate for intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix. mdpi.comresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov Several classes of isoquinoline derivatives have been investigated for their DNA binding properties.

For example, indenoisoquinolines are known topoisomerase I inhibitors that can also intercalate into DNA at higher concentrations. capes.gov.br Similarly, acridine-thiosemicarbazone derivatives, which share structural similarities with isoquinoline-carbothioamides, are recognized for their ability to intercalate with DNA, an activity attributed to their planarity. nih.gov Studies on benzimidazo[2,1-a]isoquinoline (B1203507) carboxamide derivatives have shown that cyclic versions of these compounds are more potent antiproliferative agents, a property correlated with their ability to intercalate into DNA, whereas acyclic analogs tend to bind to the minor groove of DNA. researchgate.net The specific binding mode and affinity for DNA can be influenced by the nature and position of side chains on the isoquinoline scaffold. researchgate.netnih.gov

Enzymatic Inhibition (e.g., Urease, Leucine (B10760876) Aminopeptidase (B13392206), Phosphodiesterase, Carbonic Anhydrase, COX Enzymes)

A significant mechanism of action for many isoquinoline derivatives is the inhibition of specific enzymes. mdpi.comsemanticscholar.org This inhibition can disrupt metabolic pathways or cellular processes that are critical for the survival of pathogens or cancer cells.

Urease and Leucine Aminopeptidase (LAP): Research has identified N-Aryl-3,4-dihydroisoquinoline-carbothioamide analogs as potential inhibitors of urease, an enzyme crucial for the survival of certain bacteria. semanticscholar.org Furthermore, 3,4-dihydroisoquinoline (B110456) derivatives have been studied for their potential to inhibit leucine aminopeptidase (LAP), demonstrating the therapeutic potential of this scaffold. semanticscholar.org

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. mdpi.com Their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. mdpi.comnih.gov While direct inhibition by this compound is not documented, various heterocyclic sulfonamides, a class of well-known CA inhibitors, have been shown to potently inhibit tumor-associated CA isozymes IX and XII. nih.gov The general principle involves the inhibitor molecule binding to the zinc ion in the enzyme's active site. mdpi.com

Phosphodiesterase and COX Enzymes: Currently, there is limited specific information available in the reviewed literature regarding the direct inhibitory effects of this compound on phosphodiesterase or cyclooxygenase (COX) enzymes.

Cellular Pathways and Signaling Modulation

Beyond direct interaction with macromolecules, isoquinoline compounds can exert their effects by modulating complex cellular signaling pathways, often leading to programmed cell death or the halting of cell proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. A wide range of isoquinoline alkaloids and their synthetic derivatives have been shown to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.net The induction of apoptosis by these compounds can be triggered by various upstream events, including DNA damage or the generation of reactive oxygen species (ROS). nih.gov

For example, a novel isoquinolin-1(2H)-imine derivative was found to induce cell death in human A549 cancer cells by generating intracellular ROS, which in turn activates the JNK signaling pathway, leading to both autophagy and apoptosis. nih.gov Similarly, novel tetrahydro- capes.gov.brnih.govrsc.orgtriazolo[3,4-a]isoquinoline chalcones have been shown to induce significant apoptosis in breast cancer cells, accompanied by an arrest of the cell cycle at the G1 phase. researchgate.net This process often involves the activation of key executioner proteins like caspase-3. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell growth and proliferation; its overactivity is a hallmark of many cancers. huji.ac.ilfrontiersin.org Consequently, EGFR is a major target for anticancer drug development. researchgate.netrsc.org Numerous studies have focused on designing and synthesizing isoquinoline derivatives as potent EGFR inhibitors. rsc.orgresearchgate.net

These inhibitors typically bind to the ATP-binding site within the kinase domain of EGFR, preventing its activation (autophosphorylation) and blocking downstream signaling cascades. huji.ac.il Research into isoquinoline-tethered quinazoline (B50416) derivatives has led to compounds with enhanced and selective inhibitory activity against HER2, a related receptor, over EGFR. rsc.org In other studies, imidazo[1,2-a]pyridine-isoquinoline derivatives have demonstrated potent EGFR inhibition, with some compounds showing greater efficacy than the standard drug erlotinib. researchgate.net The inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.

Table 1: EGFR Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound Class | Specific Compound Example | Target Cell Line/Enzyme | IC50 Value |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-isoquinoline | 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline | EGFR | 0.316 ± 0.07 µM |

| Imidazo[1,2-a]pyridine-isoquinoline | 6-methoxy-2-((4-methoxyphenyl) sulfonyl)‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐1,2,3,4‐tetrahydro isoquinoline | EGFR | 0.211 ± 0.09 µM |

This table presents data for isoquinoline derivatives to illustrate the potential of the scaffold for EGFR inhibition. Data is sourced from cited research articles. frontiersin.orgresearchgate.net

Nuclear Factor-κB (NF-κB) Pathway Modulation

There is currently no available research specifically investigating the effect of this compound on the Nuclear Factor-κB (NF-κB) signaling pathway. Studies on related isoquinoline-1-carboxamide (B73039) derivatives have shown potent inhibition of the NF-κB pathway, which is a key regulator of inflammation. nih.govmdpi.com However, without direct experimental evidence for this compound, its role in modulating this pathway remains unknown.

Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) Pathway Interference

Similarly, the interaction of this compound with the Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) pathway has not been documented in scientific literature. The MAPK/ERK pathway is crucial for regulating cellular processes like proliferation and differentiation, and its dysregulation is implicated in various diseases. Research on some isoquinoline-1-carboxamide derivatives has demonstrated interference with this pathway. nih.govmdpi.com The absence of such studies for this compound means its potential influence on MAPK/ERK signaling is yet to be determined.

Calcium-Mediated Fusion Inhibition

No studies were found that investigate the role of this compound in calcium-mediated fusion events. This process is vital for numerous biological functions, including viral entry into host cells. While some isoquinoline alkaloids have been studied for their antiviral properties, there is no specific information linking this compound to the inhibition of calcium-mediated membrane fusion. researchgate.netmdpi.com

Specific Target Identification and Validation Approaches

The direct molecular targets of this compound have not been identified or validated in published research. Target identification and validation are critical steps in drug discovery to understand a compound's mechanism of action and potential therapeutic applications. Methodologies such as affinity chromatography, proteomics-based approaches, and genetic techniques are commonly employed for this purpose. However, no such studies have been reported for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com This method is instrumental in understanding how isoquinoline-6-carbothioamide derivatives might interact with biological targets, such as enzymes or receptors.

Identification of Key Interacting Residues (Hydrogen Bonding, Hydrophobic, π-Anion Interactions)

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. nih.gov Molecular docking studies can identify the key amino acid residues in the protein's active site that interact with the ligand. acs.orgbenthamopen.com These interactions include:

Hydrogen Bonding: This is a crucial interaction in many biological systems. benthamopen.comrsc.org In the case of isoquinoline (B145761) derivatives, the nitrogen and sulfur atoms of the carbothioamide group, as well as other heteroatoms, can act as hydrogen bond acceptors or donors, forming hydrogen bonds with residues in the active site. acs.org

Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand and nonpolar residues of the protein. benthamopen.com The aromatic isoquinoline ring and any attached aryl groups are prime candidates for engaging in hydrophobic interactions within the binding pocket. acs.orgbenthamopen.com

π-Anion Interactions: This is a non-covalent interaction between an electron-rich anion and an electron-deficient aromatic π-system. researchgate.neticcas.ac.cn The carboxylate groups of aspartate or glutamate (B1630785) residues in a protein can interact with aromatic rings like isoquinoline. nih.gov While not explicitly detailed for this compound itself in the provided context, this type of interaction is a recognized contributor to ligand binding. nih.govresearchgate.neticcas.ac.cn

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which can be correlated with their reactivity and biological activity. nih.govqulacs.org

Density Functional Theory (DFT) Applications (e.g., B3LYP Functional)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. scirp.orgcecam.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. nih.govarxiv.org DFT calculations with the B3LYP functional have been successfully used to optimize the molecular geometries and calculate various properties of related heterocyclic compounds. scirp.orgnih.govmdpi.com These calculations can help in understanding the three-dimensional structure of this compound and how its shape and electronic properties might influence its interaction with biological targets. The reliability of the B3LYP/6-31G(d,p) level of theory has been supported by its ability to reproduce structures obtained from X-ray crystallography for similar quinoline (B57606) derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and stability of a molecule. scirp.orgresearchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. ossila.com For quinoline, a related parent compound, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV. scirp.org The specific HOMO-LUMO gap for this compound would require specific calculations but FMO analysis provides a valuable framework for understanding its electronic properties and potential reactivity. scirp.orgresearchgate.net

Mulliken Population Analysis and Electrostatic Potential Maps

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis provides a way to quantify the distribution of electron density among the atoms, which is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. uni-muenchen.de The calculation assigns the total electron population to individual atoms, offering a simplified but useful picture of the charge landscape. researchgate.net However, it is known that the results can be highly dependent on the choice of basis set used in the calculation. wikipedia.orgresearchgate.net

For this compound, a Mulliken analysis would predict the charge distribution across the isoquinoline ring and the carbothioamide group. Due to the higher electronegativity of nitrogen and sulfur atoms compared to carbon and hydrogen, these atoms are expected to carry negative partial charges, acting as electron donor sites. Conversely, the hydrogen atoms and some of the carbon atoms, particularly those adjacent to the electronegative atoms, would exhibit positive partial charges.

Illustrative Mulliken Atomic Charges for this compound

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

|---|---|---|

| Isoquinoline Nitrogen (N) | Negative | Potential H-bond acceptor |

| Thioamide Sulfur (S) | Negative | Potential H-bond acceptor, metal coordination site |

| Thioamide Nitrogen (NH2) | Negative | Potential H-bond acceptor |

| Thioamide Carbonyl (C=S) | Positive | Electrophilic center |

Note: This table is illustrative, based on general chemical principles. Actual values would be derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. acs.org It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in biological systems. youtube.com The map uses a color scale to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly polarized regions.

In the case of this compound, an MEP map would likely show strong negative potential (red) localized around the nitrogen atom of the isoquinoline ring and the sulfur atom of the carbothioamide group. mdpi.com These regions represent the most likely sites for hydrogen bonding interactions or coordination with metal ions. mdpi.com Conversely, the hydrogen atoms of the thioamide's amino group would be associated with a positive potential (blue), marking them as potential hydrogen bond donor sites. youtube.com

Reactivity Descriptors and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic properties and global reactivity descriptors of a molecule. mdpi.comresearchgate.net These descriptors help in understanding the chemical reactivity and kinetic stability of the compound. acs.org

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons. The LUMO is the orbital that most easily accepts an electron. acs.org The energy of these orbitals is crucial for determining reactivity.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. "Hard" molecules have a large energy gap, while "soft" molecules have a small gap and are more reactive. acs.org Softness is the reciprocal of hardness.

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity describes the power of an atom or group to attract electrons. The electrophilicity index measures the propensity of a species to accept electrons. acs.org

For this compound, these descriptors would provide a quantitative measure of its electronic behavior, guiding predictions about its interactions and reaction mechanisms.

Illustrative Reactivity Descriptors for this compound

| Descriptor | Illustrative Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.5 eV | Suggests moderate reactivity and stability. mdpi.com |

| Chemical Hardness (η) | 2.25 eV | Reflects resistance to electronic change. acs.org |

Note: This table is illustrative, based on typical values for similar heterocyclic compounds. Actual values are obtained from specific DFT calculations.

Molecular Dynamics Simulations for Complex Stability and Interaction Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com In drug discovery, MD simulations are essential for predicting the stability of a ligand-protein complex and analyzing the detailed interactions that hold them together. polimi.it

Once a potential binding pose of this compound to a biological target (e.g., an enzyme) is predicted through molecular docking, MD simulations can be performed to assess its stability. The simulation tracks the movements of the ligand within the protein's binding site over a set period, typically nanoseconds. polimi.it

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the ligand's atoms from their initial docked position over time. A stable RMSD value indicates that the ligand has found a stable binding mode and does not significantly move out of the binding pocket. researchgate.net

Radius of Gyration (Rg): This measures the compactness of the protein-ligand complex. A stable Rg value suggests that the complex remains compact and does not undergo significant conformational changes or unfolding. researchgate.net

Interaction Analysis: MD simulations allow for the detailed monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. polimi.it The stability and persistence of these interactions throughout the simulation provide strong evidence for a stable binding complex. researchgate.net

For this compound, MD simulations would be critical to validate docking results, confirming that it can form a stable and lasting complex with a target protein, which is a prerequisite for potential therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com A QSAR model takes the form of an equation where biological activity is a function of various physicochemical or structural properties, known as molecular descriptors. wikipedia.org

To develop a QSAR model for this compound and its analogs, a dataset of similar compounds with measured biological activity against a specific target would be required. For each compound, a wide range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated. Statistical methods are then used to build a model that best correlates these descriptors with the observed activity. mdpi.comresearchgate.net

A relevant study on isoquinoline derivatives targeting the enzyme AKR1C3 found that the presence of electron-withdrawing groups at the 5th and 6th positions of the isoquinoline ring was beneficial for inhibitory activity. japsonline.com The carbothioamide group at the 6-position of this compound is an electron-withdrawing group, suggesting it could contribute favorably to the biological activity. A QSAR model could further quantify this effect and identify other structural features crucial for optimizing activity, thereby guiding the design of new, more potent derivatives. japsonline.com

In Silico Pharmacokinetic (ADME) and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net In silico tools are widely used in the early stages of drug discovery to predict these properties and assess a compound's "drug-likeness," helping to filter out candidates that are likely to fail later in development. eijppr.comuin-alauddin.ac.id

Drug-Likeness Prediction

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. acs.org This rule states that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Daltons

A logarithm of the octanol-water partition coefficient (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Compounds that adhere to these rules are considered to have a higher probability of being orally bioavailable. acs.orgmdpi.com

ADME Profile Prediction

Predicted ADME/Drug-Likeness Profile for this compound

| Property/Parameter | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C10H8N2S | - |

| Molecular Weight | 188.25 g/mol | Fulfills Lipinski's rule (< 500) |

| logP (Octanol/Water) | ~2.10 | Fulfills Lipinski's rule (< 5) |

| Drug-Likeness (Lipinski) | ||

| Hydrogen Bond Donors | 1 (from -NH2) | Fulfills Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from N, S) | Fulfills Lipinski's rule (≤ 10) |

| Lipinski Rule Violations | 0 | Good drug-likeness predicted. mdpi.com |

| Pharmacokinetics | ||

| Topological Polar Surface Area (TPSA) | 64.95 Ų | Suggests good intestinal absorption. |

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | May be able to cross into the central nervous system. |

| CYP Inhibitor (e.g., CYP2D6) | No (predicted) | Low potential for certain drug-drug interactions. nih.gov |

Note: This table contains values predicted using standard computational models and should be experimentally verified.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of isoquinoline-6-carbothioamide by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information to confirm the identity and purity of the compound.

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isoquinoline (B145761) ring and the thioamide group. The aromatic region would feature a complex pattern of doublets and multiplets arising from the six protons on the fused ring system. The precise chemical shifts and coupling constants are influenced by the position of the carbothioamide substituent at the C6 position. Based on data from related isoquinoline structures, the aromatic protons are predicted to appear in the range of δ 7.5-9.5 ppm. mmsl.czarkat-usa.orgchemicalbook.com The two protons of the primary thioamide (-CSNH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on solvent and concentration. This signal would be exchangeable upon the addition of deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound contains ten carbon atoms. Nine of these belong to the isoquinoline core, and their signals are expected in the aromatic region (δ 110-155 ppm), with quaternary carbons appearing at the lower field end of this range. chemicalbook.comismar.org The most characteristic signal is that of the thiocarbonyl carbon (-C=S) from the carbothioamide group. This carbon is significantly deshielded and is anticipated to resonate at a very downfield chemical shift, typically in the range of δ 198–206 ppm, a distinctive feature for thioamides. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of the parent isoquinoline structure and related thioamide compounds.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 7.5 - 9.5 | Complex multiplet patterns due to spin-spin coupling. |

| Thioamide Protons | ¹H | Variable (e.g., 8.0 - 10.0) | Broad singlet, D₂O exchangeable. |

| Aromatic Carbons | ¹³C | 110 - 155 | Six CH and three quaternary carbons from the isoquinoline ring. |

| Thiocarbonyl Carbon | ¹³C | 198 - 206 | Characteristic downfield shift for the C=S group. rsc.org |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic bands for the thioamide and the aromatic isoquinoline system.

The primary thioamide group (-CSNH₂) gives rise to several key absorption bands. The N-H stretching vibrations typically appear as two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the -NH₂ group. cdnsciencepub.com The region from 1650 cm⁻¹ to 600 cm⁻¹ contains a series of mixed vibrations known as the "thioamide bands". These include the N-H bending vibration (Thioamide II band) around 1650-1600 cm⁻¹ and bands with significant contributions from C-N stretching. cdnsciencepub.com The C=S stretching vibration (Thioamide I band) is complex and coupled with other modes; it contributes to absorptions across a broad range, often cited between 850 cm⁻¹ and 600 cm⁻¹, though bands with C=S character can also be found near 950-1300 cm⁻¹. publish.csiro.auias.ac.inoup.com The aromatic isoquinoline core will produce characteristic C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. irphouse.com

Table 2: Principal IR Absorption Bands Expected for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (asymmetric & symmetric) | Primary Thioamide (-NH₂) | 3400 - 3100 |

| Aromatic C-H Stretching | Isoquinoline Ring | 3100 - 3000 |

| N-H Bending (Thioamide II Band) | Primary Thioamide (-NH₂) | 1650 - 1600 |

| Aromatic C=C Stretching | Isoquinoline Ring | 1600 - 1450 |

| C=S Stretching (Thioamide I Band) | Thiocarbonyl (-C=S) | 1300 - 600 (highly coupled) |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₈N₂S), the nominal molecular weight is 188 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental formula.

Upon ionization, typically by Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion ([M]⁺∙ or [M+H]⁺) will undergo fragmentation. The fragmentation pattern is a molecular fingerprint. For the isoquinoline core, a characteristic fragmentation is the loss of hydrogen cyanide (HCN, 27 Da), a common pathway for nitrogen-containing heterocyclic aromatic compounds. mcmaster.ca Fragmentation of the carbothioamide side chain could involve losses of radicals such as ∙SH (33 Da) or ∙NH₂ (16 Da), or neutral molecules like hydrogen sulfide (B99878) (H₂S, 34 Da). Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), can isolate the molecular ion and induce further fragmentation, providing more detailed structural information. ucl.ac.bemdpi.com The Retro-Diels-Alder (RDA) reaction is another known fragmentation pathway for isoquinoline alkaloids under MS conditions, which involves the cleavage of the heterocyclic ring and can yield diagnostic fragment ions. mdpi.comrsc.orgscielo.br